2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane
Description
Historical Context of Azabicyclic Scaffolds in Drug Discovery
Azabicyclic systems, characterized by nitrogen-containing bridged rings, have long been prized for their ability to enforce three-dimensional conformations critical for bioactivity. Early work on quinuclidine derivatives in the mid-20th century revealed how bridgehead nitrogen atoms disrupt amide resonance, leading to unique reactivity profiles. For instance, Lukeš’ 1938 hypothesis on the instability of bridgehead amides spurred synthetic efforts to access twisted lactams, which later proved valuable in protease inhibitor design. The 2-azabicyclo[2.2.1]heptane scaffold, a norbornane analog, gained prominence due to its balance of strain energy (approximately 20–25 kcal/mol) and synthetic accessibility. Unlike larger bicyclic systems (e.g., 2-azabicyclo[3.2.1]octanes), the [2.2.1] framework offers enhanced rigidity, favoring preorganized binding to G protein-coupled receptors (GPCRs) and ion channels. Commercial availability of 29 derivatives via the Bemis-Murcko Loose Framework method highlights its industrial relevance.
Emergence of Trifluoromethylated Compounds in Pharmaceutical Research
The trifluoromethyl (–CF~3~) group has become a cornerstone of medicinal chemistry due to its electron-withdrawing nature, metabolic stability, and lipophilicity modulation. Introduced in the 1950s with fluorinated corticosteroids, –CF~3~ groups now appear in >30% of FDA-approved small molecules. Their ability to enhance membrane permeability and resist oxidative metabolism stems from the strong C–F bond (485 kJ/mol) and low polar surface area. For example, the antidepressant fluoxetine (Prozac®) leverages a –CF~3~ group to prolong half-life and improve blood-brain barrier penetration. In hybrid systems like 2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane, the –CF~3~ moiety likely mitigates the scaffold’s inherent hydrophobicity while introducing steric bulk for target selectivity.
Position of 2-Azabicyclo[2.2.1]heptane Derivatives in Contemporary Research
Recent advances in photoredox catalysis and strain-release functionalization have revitalized interest in 2-azabicyclo[2.2.1]heptanes. Their norbornane-like geometry enables selective functionalization at bridgehead (C7) and exo positions (C6), as demonstrated in the title compound’s 7-bromo and 6-phenoxy substituents. Computational studies suggest that the [2.2.1] system’s chair-boat conformation minimizes torsional strain, allowing predictable docking in hydrophobic binding pockets. Moreover, the scaffold’s sp³-rich character aligns with modern guidelines for avoiding flat, aromatic-rich structures linked to promiscuous binding. Paired with halogenation (e.g., bromine for Suzuki couplings) and –CF~3~-based bioisosterism, these derivatives are poised for fragment-based drug discovery.
Research Objectives and Scientific Rationale
The primary objective in studying 2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is to elucidate structure-activity relationships (SARs) arising from its hybrid architecture. Key questions include:
- How does the 7-bromo group influence electrophilic reactivity in cross-coupling reactions?
- Does the 3-(trifluoromethyl)phenoxy moiety enhance target affinity through π-stacking or hydrophobic interactions?
- Can the benzyl group at C2 be modified to modulate CNS penetration or solubility?
Rationale centers on leveraging the scaffold’s rigidity to reduce entropic penalties upon target binding, while halogen and fluorine atoms provide handles for further derivatization. For instance, the bromine atom serves as a synthetic linchpin for introducing aryl or heteroaryl groups via palladium catalysis, a strategy validated in related bicyclic systems.
Table 1: Comparative Physicochemical Properties of Azabicyclic Scaffolds
Properties
IUPAC Name |
2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPHXGFZPGUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the bicyclic core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. It may serve as a model compound for the development of new drugs or biochemical probes.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine, trifluoromethyl, and phenoxy groups. These functional groups can form various types of bonds and interactions, such as hydrogen bonds, van der Waals forces, and covalent bonds, with biological macromolecules. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with related 2-azabicyclo[2.2.1]heptane derivatives:
Key Observations :
- Halogenation : Bromine at C7 (target compound) vs. C6 (e.g., 6-fluoro derivatives) alters electronic and steric profiles. Bromine’s larger atomic radius compared to fluorine may enhance hydrophobic interactions .
- Trifluoromethyl vs. Benzyl : The trifluoromethyl group (electron-withdrawing) contrasts with benzyl’s electron-rich aromatic system, affecting solubility and target engagement .
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Solubility Challenges : The bromine and benzyl groups may lower aqueous solubility, necessitating formulation optimizations .
Biological Activity
The compound 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is a member of the azabicyclo family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane is . It features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique pharmacological properties. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving membrane permeability and bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 357.21 g/mol |
| CAS Number | 1824262-21-6 |
| Boiling Point | Not available |
| Purity | >95% |
Antimicrobial Properties
Research has indicated that compounds within the azabicyclo class exhibit significant antimicrobial activity. For instance, studies on related azabicyclo compounds have shown promising results against various strains of Plasmodium falciparum and Trypanosoma brucei, suggesting potential antimalarial and antitrypanosomal properties .
In vitro assays have demonstrated that derivatives of azabicyclo compounds can inhibit the growth of these pathogens at low micromolar concentrations. For example, certain derivatives showed an IC50 value of approximately 0.487 µM against P. falciparum NF54 strain .
Structure-Activity Relationship (SAR)
The biological activity of azabicyclo compounds is closely related to their structural features. The presence of specific substituents, such as trifluoromethyl or phenoxy groups, has been linked to enhanced activity against protozoan pathogens. For example, modifications to the nitrogen-containing ring or the introduction of various side chains can significantly affect the potency and selectivity of these compounds .
Case Studies
- Antimalarial Activity : A study investigated a series of azabicyclo compounds including derivatives similar to 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane. The most active compound exhibited an IC50 value of 0.180 µM against P. falciparum K1 strain, indicating strong antimalarial potential .
- Antitrypanosomal Activity : Another investigation focused on azabicyclo derivatives with sulfonamide functionalities, which showed significant activity against Trypanosoma brucei rhodesiense. Compounds were found to have IC50 values ranging from 0.647 µM to 1.26 µM, demonstrating effective inhibition of this pathogen .
Cytotoxicity and Selectivity
While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety for potential therapeutic applications. Many azabicyclo derivatives exhibit moderate cytotoxicity in mammalian cell lines, with selectivity indexes (SI) indicating their therapeutic window. For instance, some derivatives reported SI values exceeding 18.7, suggesting a favorable balance between efficacy and toxicity .
Q & A
Q. What synthetic strategies are effective for introducing substituents at the 7-position of 2-azabicyclo[2.2.1]heptane scaffolds?
The 7-position of the bicyclic framework is sterically hindered, but nucleophilic substitution reactions are feasible due to neighboring group participation by the 2-nitrogen. For example, anti-7-bromo derivatives allow substitution with C, N, O, and halogen nucleophiles under mild conditions. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using Pd-bisimidazol-2-ylidene complexes can also introduce heteroaryl groups at the 7-position, yielding diverse analogs .
Q. How is the stereochemical configuration of 2-azabicyclo[2.2.1]heptane derivatives validated experimentally?
X-ray crystallography is the gold standard for resolving ambiguities in stereochemistry. For instance, misassignments of endo vs. exo configurations in earlier literature were corrected using crystallographic data . Complementary methods include 2D NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT calculations to predict energy-minimized conformers) .
Q. What are the typical physical properties of 2-azabicyclo[2.2.1]heptane derivatives?
Most derivatives are solids at room temperature. The bicyclic scaffold imposes rigidity, reducing rotational freedom around the N–CO bond (barriers ~1.2 kcal/mol lower than unstrained analogs). Substituents like trifluoromethyl groups enhance lipophilicity, which can be quantified via logP measurements .
Advanced Research Questions
Q. How does the bicyclic scaffold influence biological activity in antitumor studies?
The scaffold’s rigidity and chiral centers are critical for target engagement. For example, derivatives with (1S,3S,4R)-2-azabicyclo[2.2.1]heptane units show IC50 values of 77.57 µM against cancer cell lines, while hybrid analogs combining bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane moieties exhibit enhanced potency (IC50 = 6.25 µM) due to improved binding pocket compatibility .
Q. What mechanistic insights explain divergent yields in palladium-catalyzed amination reactions?
Catalyst selection and substrate steric effects significantly impact yields. Pd-bisimidazol-2-ylidene complexes tolerate bulky substrates better than traditional Pd(PPh3)4, but electron-withdrawing groups (e.g., trifluoromethyl) on aryl halides reduce reactivity. Optimization of ligand-to-metal ratios and reaction temperatures (e.g., 80–100°C) can mitigate these issues .
Q. How can stereochemical epimerization be controlled during functionalization?
Base-induced epimerization at the 7-position is a key challenge. For ethoxycarbonyl derivatives, careful control of reaction time and temperature prevents unwanted isomerization. Protecting the secondary nitrogen with a BOC group stabilizes the desired configuration, as shown in the synthesis of syn- and anti-isoepiboxidine .
Data Contradiction Analysis
Q. Why do antiproliferative activities vary across structurally similar analogs?
Discrepancies arise from subtle differences in substituent orientation and electronic effects. For example:
Q. How can conflicting reports on reaction pathways be resolved?
Contradictions in nucleophilic substitution mechanisms (e.g., ring expansion vs. direct substitution) are clarified by monitoring intermediates. Aziridinium ion formation drives ring expansion in bicyclo[2.2.1]heptane derivatives, but BOC protection suppresses this pathway, favoring direct substitution .
Methodological Recommendations
- Synthesis Optimization : Use LiAlH4 for ester-to-alcohol reductions, but limit reaction times to 3 hours to avoid side reactions .
- Purification : Employ flash chromatography with hexane:isopropanol (95:5) for chiral separations on Chiralpak® AD-H columns .
- Activity Screening : Prioritize analogs with hybrid scaffolds and electron-withdrawing substituents (e.g., Br, CF3) for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
